

# Part 1: A Comparative Guide to Synthetic Methodologies

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## Compound of Interest

**Compound Name:** 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole

**Cat. No.:** B173889

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The construction of the 2,4,5-trisubstituted oxazole core has been a subject of intense research, leading to the development of both classical and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

## Classical Cyclization Strategies

These methods, established in the late 19th and early 20th centuries, remain cornerstones of oxazole synthesis.

**Robinson-Gabriel Synthesis:** This is one of the most versatile and oldest methods for generating 2,5-di- and 2,4,5-trisubstituted oxazoles.<sup>[3]</sup> The reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically catalyzed by a strong acid like sulfuric acid ( $H_2SO_4$ ), polyphosphoric acid (PPA), or phosphorus oxychloride ( $POCl_3$ ).<sup>[2][4][5]</sup> The requisite 2-acylamino-ketone precursors can be readily prepared from  $\alpha$ -amino acids via the Dakin-West reaction.<sup>[4]</sup>

- Causality and Insight:** The harsh acidic conditions promote the protonation of the amide carbonyl, making it a more electrophilic site for intramolecular attack by the enol or enolate of the adjacent ketone. This cyclization forms a dihydrooxazolol intermediate, which then dehydrates to yield the aromatic oxazole ring.<sup>[3]</sup> While robust, the high temperatures and strong acids required can limit its application to substrates with sensitive functional groups.  
<sup>[2]</sup>

**Fischer Oxazole Synthesis:** Discovered by Emil Fischer in 1896, this method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride (HCl).<sup>[6]</sup> The reactants are typically aromatic and used in equimolar amounts.<sup>[6]</sup> While classic, this method is particularly useful for specific substitution patterns, though its scope can be limited by the availability of the starting cyanohydrins.<sup>[2][7]</sup>

- **Causality and Insight:** The reaction proceeds by the initial protonation of the cyanohydrin by dry HCl, followed by nucleophilic attack from the aldehyde's carbonyl oxygen. A series of rearrangements and dehydrations then leads to the formation of the oxazole ring.<sup>[6][8]</sup> The requirement for anhydrous conditions is critical to prevent hydrolysis of the intermediates.

**Van Leusen Oxazole Synthesis:** A more modern classical approach, the van Leusen reaction, reported in 1972, provides a mild and efficient route to 5-substituted and 4,5-disubstituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).<sup>[9][10]</sup> The reaction is base-mediated (e.g.,  $\text{K}_2\text{CO}_3$ ) and proceeds through a [3+2] cycloaddition mechanism.<sup>[9][11]</sup>

- **Causality and Insight:** TosMIC is a unique reagent possessing an acidic  $\alpha$ -proton, an isocyanide group, and a tosyl group which acts as an excellent leaving group.<sup>[10]</sup> The base deprotonates TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfonic acid to yield the oxazole.<sup>[9][10]</sup> This method's mild conditions allow for excellent functional group tolerance.<sup>[9]</sup>

## Modern Synthetic Approaches

Recent advancements have focused on developing more efficient, versatile, and sustainable methods, often employing metal catalysis or novel reaction cascades.

**Metal-Catalyzed Syntheses:** Transition metal catalysis has revolutionized oxazole synthesis, enabling the construction of complex derivatives under mild conditions.

- **Copper-Catalyzed Reactions:** Copper catalysts have been employed for tandem oxidative cyclizations, providing a highly efficient route to polysubstituted oxazoles from readily available starting materials like  $\beta$ -diketones and amines.<sup>[12][13]</sup> A notable copper-mediated aerobic oxidative annulation of ketones and amines allows for the synthesis of 2,4,5-trisubstituted oxazoles via the functionalization of benzylic  $\text{sp}^3$  C-H bonds.<sup>[14][15]</sup>

- Nickel-Catalyzed Cross-Coupling: Nickel catalysis enables the synthesis of 2-substituted and 2,5-disubstituted oxazoles via the cross-coupling of 2-methylthio-oxazoles with various organozinc reagents.[16] This strategy offers a powerful complement to traditional cyclodehydration methods.
- Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling reactions have been developed for the synthesis of 2,4,5-trisubstituted oxazoles, for instance, by coupling 5-(triazinyloxy)oxazoles with boronic acids in a one-pot sequence.[17][18]

**Electrochemical Synthesis:** Green chemistry principles have driven the development of electrochemical methods. Polysubstituted oxazoles can be synthesized from aryl-substituted ketones and acetonitrile using an electrochemical cell, avoiding harsh reagents and conditions. [19]

## Comparative Summary of Synthetic Routes

Synthetic Route	General Substrates	Catalyst/Reagent	Typical Conditions	Yield Range	Advantages	Disadvantages
Robinson-Gabriel	2-Acylamino ketones	H <sub>2</sub> SO <sub>4</sub> , PPA, POCl <sub>3</sub>	High temperature	Moderate to Good	Readily available starting materials, well-established [2]	Harsh conditions, limited functional group tolerance. [2]
Fischer Oxazole	Cyanohydri ns, Aldehydes	Anhydrous HCl	Anhydrous, often low temperature	Moderate to Good	Classical method, useful for specific substitution patterns. [6]	Requires anhydrous conditions, potential substrate limitations. [2]
Van Leusen Reaction	Aldehydes, TosMIC	Base (e.g., K <sub>2</sub> CO <sub>3</sub> )	Mild to moderate temperature	Good to Excellent	Mild conditions, good functional group tolerance, one-pot variations. [9][11]	Stoichiometric use of TosMIC, potential for side reactions. [2]
Cu-Catalyzed Annulation	Ketones, Amines	Copper Catalyst, O <sub>2</sub>	Mild temperature	Good to Excellent	High efficiency, uses readily available materials, aerobic. [13][14]	Catalyst may require specific ligands.

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Electrochemical	Ketones, Acetonitrile	Electric Current	Room temperature	Good to High	Green protocol, mild conditions, good functional group	Requires specialized electrochemical equipment.
[19]						

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## Part 2: Biological Applications in Drug Discovery

The 2,4,5-trisubstituted oxazole scaffold is a prominent feature in numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential.[1][20]

### Anticancer Activity

Many 2,4,5-trisubstituted oxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][21] Their antiproliferative activity is often linked to the inhibition of tubulin polymerization, a critical process in cell division.

- Mechanism of Action - Antitubulin Agents: Certain oxazole derivatives, designed as cis-constrained analogues of Combretastatin A-4 (CA-4), have shown remarkable potency.[22] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[22] The substitution pattern on the aryl rings at the C-4 and C-5 positions significantly influences this activity. For example, compounds 4g and 4i, with a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl group at the 5-position, respectively, displayed IC<sub>50</sub> values in the nanomolar range, comparable to CA-4.[22]

Compound ID	Substituents (R1, R2, R5)	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
6af	R1=2-fluorophenyl, R2=2,3,4-trimethoxyphenyl, , R5=thio-benzo[d]thiazole	PC-3 (Prostate)	7.8	<a href="#">[1]</a> <a href="#">[21]</a>
A431 (Skin)	9.2	<a href="#">[1]</a> <a href="#">[21]</a>		
6bg	R1=pyridin-3-yl, R2=2,3,4-trimethoxyphenyl, , R5=thio-pyrimidine	PC-3 (Prostate)	8.5	<a href="#">[1]</a> <a href="#">[21]</a>
A431 (Skin)	10.1	<a href="#">[1]</a> <a href="#">[21]</a>		
4i	R1=methyl, R2=3,4,5-trimethoxyphenyl, , R5=p-ethoxyphenyl	Multiple Lines	0.0005 - 0.0202	<a href="#">[22]</a>
4g	R1=methyl, R2=3,4,5-trimethoxyphenyl, , R5=m-fluoro-p-methoxyphenyl	Multiple Lines	0.00035 - 0.0046	<a href="#">[22]</a>

## Anti-inflammatory and Antimicrobial Properties

The oxazole core is also prevalent in compounds with significant anti-inflammatory and antimicrobial activities.[\[1\]](#)[\[5\]](#)

- **Anti-inflammatory Agents:** Certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been investigated as non-acidic anti-inflammatory agents, showing promise in inhibiting

inflammatory mediators.[1][23]

- Antimicrobial Agents: The structural diversity of 2,4,5-trisubstituted oxazoles allows for the development of novel agents against resistant bacterial and fungal pathogens.[1] Naturally occurring oxazoles, such as Almazole D, have demonstrated antibacterial activity against Gram-negative bacteria and promising activity against *Mycobacterium tuberculosis*.[24]

## Part 3: Applications in Materials Science

Beyond biomedicine, the rigid, planar, and electron-rich nature of the oxazole ring makes it an excellent building block for functional organic materials, particularly fluorescent dyes and probes.[25]

### Fluorescent Dyes and Probes

The photophysical properties of 2,4,5-substituted oxazoles can be extensively tuned by modifying the substituents, which alters the extent of  $\pi$ -conjugation and intramolecular charge transfer (ICT).[25]

- Structure-Property Relationships: Incorporating  $\pi$ -conjugated spacers and electron-donating or -withdrawing groups at the 2, 4, and 5-positions can shift emission wavelengths across the visible spectrum and significantly increase the Stokes shift (the separation between absorption and emission maxima).[25][26] For example, introducing styryl or alkynyl spacers at the 2- or 5-position of a diaryloxazole leads to new fluorescent dyes with emissions up to 700 nm and large Stokes shifts, a desirable property for bioimaging applications to minimize self-quenching and background interference.[25]

Compound Class	Key Structural Feature	Absorption Max ( $\lambda_{abs}$ , nm)	Emission Max ( $\lambda_{em}$ , nm)	Stokes Shift (nm)	Quantum Yield ( $\Phi_F$ )
Diaryloxazoles	Aryl groups at C2, C5	330 - 360	400 - 465	~70-105	Moderate
2-Styryloxazoles	Styryl group at C2	350 - 380	420 - 550	~70-170	Variable
5-Styryloxazoles	Styryl group at C5	390 - 450	550 - 650	~150-208	High

(Data generalized from trends reported in the literature[25])

## Part 4: Experimental Protocols and Visualizations

To ensure the practical applicability of this guide, this section provides representative experimental protocols and workflow diagrams.

### Protocol: Modified Van Leusen Synthesis of a 4,5-Disubstituted Oxazole

This protocol is adapted for the one-pot synthesis of 4,5-disubstituted oxazoles using an ionic liquid, as described by Yu and co-workers.[2][9][11]

- To a mixture of the aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (2.0 mmol).
- Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the corresponding alkoxide and activate the halide.
- Add TosMIC (1.0 mmol) to the reaction mixture in one portion.
- Continue stirring at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

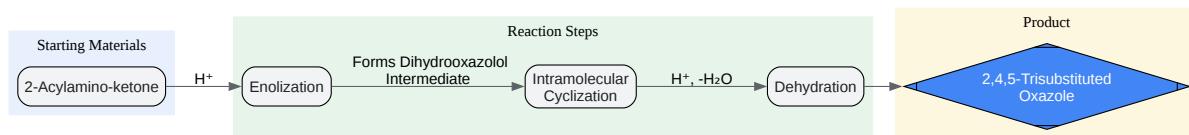
- Upon completion, add water (10 mL) to the reaction mixture.
- Extract the product with diethyl ether (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.

## Protocol: General Biological Activity Screening Workflow

This protocol outlines a standard workflow for evaluating the biological activity of newly synthesized 2,4,5-trisubstituted oxazole compounds.

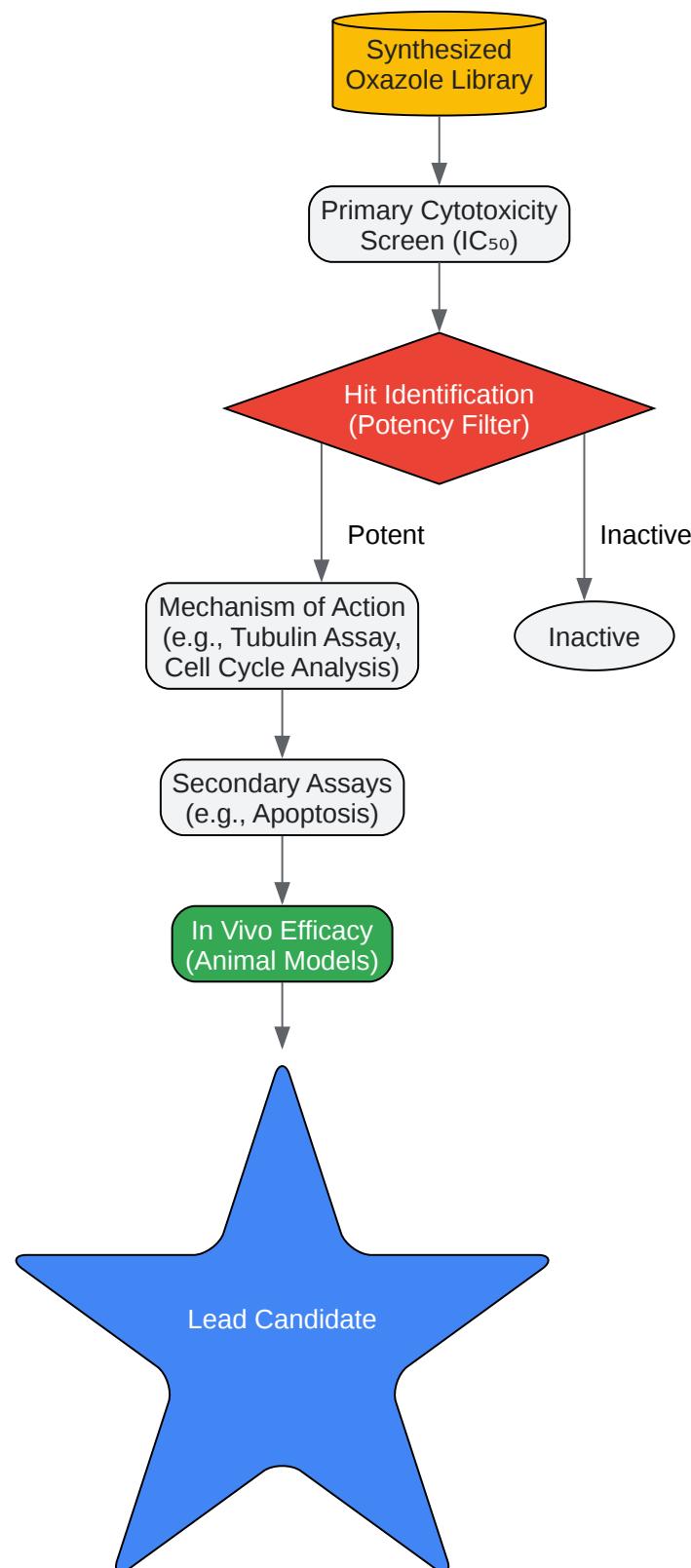
- Primary Screening: Perform an *in vitro* cytotoxicity assay (e.g., MTT or resazurin assay) against a panel of human cancer cell lines to determine the half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) of each compound.
- Hit Identification: Identify compounds exhibiting potent activity (e.g.,  $\text{IC}_{50} < 10 \mu\text{M}$ ) for further investigation.
- Mechanism of Action Studies: For anticancer hits, perform cell cycle analysis by flow cytometry to determine if compounds induce arrest at a specific phase (e.g., G2/M). Conduct tubulin polymerization assays to confirm interaction with microtubules.
- Secondary Assays: Perform apoptosis assays (e.g., Annexin V/PI staining) to confirm the mode of cell death.
- In Vivo Efficacy: For lead compounds, evaluate antitumor activity in a relevant animal model (e.g., mouse xenograft model).

## Visualizations



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Caption: Robinson-Gabriel Synthesis Workflow.



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Caption: General Biological Screening Workflow.

## Conclusion and Future Outlook

The 2,4,5-trisubstituted oxazole core remains a highly valuable scaffold in chemical science. While classical synthetic methods are still widely used, modern metal-catalyzed and electrochemical approaches offer milder conditions, broader substrate scope, and improved sustainability. The diverse biological activities, particularly as potent anticancer agents, ensure that this heterocycle will continue to be a focus of drug discovery programs. Future research will likely concentrate on developing even more efficient and stereoselective synthetic methods, exploring novel biological targets, and expanding their application in advanced materials, such as sensors and organic electronics.

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